Gallidermin

描述

属性

生物活性 |

Antibacterial |

|---|---|

序列 |

IASKFLCTPGCAKTGSFNSYCC |

产品来源 |

United States |

Foundational & Exploratory

Gallidermin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, exhibits potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis. Its efficacy extends to methicillin-resistant strains (MRSA), making it a promising candidate for novel antibiotic development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial action. The primary mode of action is a dual mechanism involving the specific binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis, leading to the inhibition of peptidoglycan synthesis. Concurrently, this interaction can induce the formation of pores in the bacterial cytoplasmic membrane, resulting in ion leakage, dissipation of membrane potential, and ultimately, cell death. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying its mechanism, and presents visual representations of the involved pathways and workflows.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified polypeptide (lantibiotic) produced by Staphylococcus gallinarum.[1] It is structurally related to other lantibiotics such as epidermin and nisin, sharing a conserved N-terminal region responsible for its primary mode of action.[2][3] These peptides are characterized by the presence of unusual amino acids like lanthionine and methyllanthionine, which form intramolecular thioether bridges, conferring a rigid and stable structure. This compound's potent activity against multidrug-resistant Gram-positive bacteria has positioned it as a subject of intensive research for therapeutic applications.[1][4]

The Dual Mechanism of Action

This compound's bactericidal effect is primarily attributed to a sophisticated dual mechanism that targets the integrity of the bacterial cell envelope:

-

Inhibition of Cell Wall Biosynthesis via Lipid II Sequestration: this compound specifically binds to Lipid II, the essential carrier molecule that transports peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane.[2][4] By sequestering Lipid II, this compound effectively halts the transglycosylation and transpeptidation steps of peptidoglycan synthesis, leading to a weakened cell wall and eventual lysis.[5][6] The N-terminal rings of this compound form a binding pocket that interacts with the pyrophosphate moiety of Lipid II.[3][7]

-

Pore Formation in the Cytoplasmic Membrane: The binding of this compound to Lipid II can also trigger the formation of pores in the bacterial cytoplasmic membrane.[2][8] This pore formation is a concentration-dependent process and is also influenced by the composition and thickness of the bacterial membrane.[8][9] The formation of these pores leads to the efflux of essential ions, such as potassium (K+), and small metabolites, disrupting the cellular membrane potential and leading to rapid cell death.[2][5] However, it is noteworthy that the pore-forming activity of this compound is generally less pronounced than that of the longer lantibiotic, nisin.[2][5]

dot

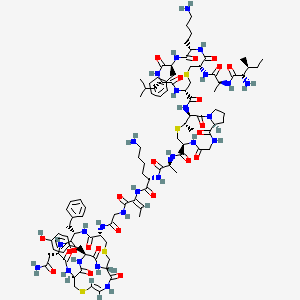

Caption: Dual mechanism of action of this compound against Gram-positive bacteria.

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified against various Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are key parameters to assess its antimicrobial potency.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus epidermidis (4 strains) | 6.25 | 6.25 | [5][10] |

| Staphylococcus aureus (MSSA) | 12.5 | 12.5 | [5][10] |

| Staphylococcus aureus (MRSA) | 1.56 | 1.56 | [5][10] |

| Staphylococcus aureus SA113 | 8 | Not Reported | [2] |

| Staphylococcus epidermidis O47 | 4 | Not Reported | [2] |

| Micrococcus luteus | Not Reported | Not Reported | [4] |

| Propionibacterium acnes | Not Reported | Not Reported | [4] |

| Streptococcus pneumoniae | Not Reported | Not Reported | [4] |

| Streptococcus pyogenes | Not Reported | Not Reported | [4] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

-

This compound stock solution of known concentration

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for OD measurements)

-

TSA (Trypticase Soy Agar) plates

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plate.

-

Typically, add 100 µL of MHB to wells 2-12.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.

-

The final volume in each test well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 620 nm.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto TSA plates.

-

Incubate the TSA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

-

dot

Caption: Experimental workflow for MIC and MBC determination.

Membrane Permeabilization Assay (Potassium Release Assay)

This assay measures the integrity of the bacterial cytoplasmic membrane by monitoring the efflux of intracellular potassium (K+) ions upon exposure to this compound.

Materials:

-

Mid-logarithmic phase bacterial culture

-

Washing buffer (e.g., low potassium buffer like 5 mM HEPES, 20 mM glucose, pH 7.2)

-

This compound solution

-

Potassium-selective electrode

-

Stirred reaction vessel

-

Data acquisition system

Procedure:

-

Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with a low potassium buffer to remove extracellular K+.

-

Resuspend the cells in the same buffer to a defined optical density (e.g., OD₆₀₀ of 1.0).

-

-

Assay Setup:

-

Place the bacterial suspension in a stirred, thermostatted reaction vessel at 37°C.

-

Immerse the potassium-selective electrode into the suspension and allow the baseline reading to stabilize.

-

-

Measurement of Potassium Efflux:

-

Add a known concentration of this compound to the bacterial suspension.

-

Continuously record the extracellular K+ concentration using the ion-selective electrode.

-

An increase in the extracellular K+ concentration indicates membrane permeabilization.

-

-

Controls:

-

A negative control with no this compound should be run to ensure no spontaneous K+ leakage.

-

A positive control, such as the addition of a known membrane-disrupting agent (e.g., nisin or a detergent like Triton X-100), can be used to determine the maximum K+ release.

-

In Vitro Lipid II Synthesis Inhibition Assay

This assay determines the ability of this compound to inhibit the synthesis of Lipid II using bacterial membrane preparations and radiolabeled precursors.

Materials:

-

Bacterial membrane preparation (e.g., from Micrococcus flavus or Staphylococcus simulans)

-

UDP-MurNAc-pentapeptide

-

UDP-[¹⁴C]GlcNAc (radiolabeled N-acetylglucosamine)

-

Buffer (e.g., Tris-HCl with MgCl₂)

-

This compound solution

-

TLC (Thin Layer Chromatography) plates

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and buffer.

-

Add different concentrations of this compound to the experimental tubes. Include a control with no this compound.

-

-

Initiation of Reaction:

-

Start the reaction by adding UDP-[¹⁴C]GlcNAc to each tube.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Lipid Intermediates:

-

Stop the reaction by adding a mixture of butanol and pyridine acetate (e.g., 1:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases. The lipid-soluble precursors, including Lipid II, will be in the butanol phase.

-

-

Analysis by TLC:

-

Spot the butanol phase onto a silica TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water:ammonia).

-

Visualize the radiolabeled spots corresponding to Lipid II using autoradiography or a phosphorimager.

-

-

Quantification:

-

Scrape the silica from the spots corresponding to Lipid II into scintillation vials.

-

Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

-

The reduction in radioactivity in the Lipid II spot in the presence of this compound indicates the inhibition of its synthesis.

-

dot

Caption: Signaling pathway for in vitro Lipid II synthesis inhibition assay.

Conclusion

This compound's potent bactericidal activity against Gram-positive bacteria is a result of its well-defined, dual mechanism of action. By targeting the essential Lipid II precursor, it effectively disrupts cell wall biosynthesis, a pathway not present in eukaryotes, which contributes to its low cytotoxicity.[5] The ability to also induce membrane porosity further enhances its killing efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other lantibiotics. As antibiotic resistance continues to be a major global health threat, a thorough understanding of the mechanisms of action of promising candidates like this compound is crucial for the development of the next generation of antimicrobial therapies.

References

- 1. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets [mdpi.com]

- 3. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of radioactive cholesterol and fatty acids in vitro. II. A further study of precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Gallidermin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Machinery Behind a Promising Lantibiotic

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, holds significant promise as a therapeutic agent against multidrug-resistant Gram-positive pathogens. Its complex polycyclic structure, rich in unusual thioether amino acids, is the result of a fascinating and intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the molecular processes underpinning this compound's formation, tailored for researchers, scientists, and drug development professionals seeking to understand and potentially harness this remarkable natural product.

The this compound Biosynthetic Gene Cluster: A Coordinated Assembly Line

The genetic blueprint for this compound biosynthesis is encoded within the gdm gene cluster, a contiguous set of genes responsible for the production, modification, and transport of the antimicrobial peptide. While initially identified on the chromosome of the producing strain, Staphylococcus gallinarum, similar lantibiotic gene clusters are often found on plasmids. The organization of the gdm cluster is highly analogous to that of the well-studied epidermin (epi) gene cluster, providing a valuable model for understanding gene function.

The core components of the gdm gene cluster orchestrate a multi-step process that begins with the ribosomal synthesis of a precursor peptide and culminates in the secretion of the mature, biologically active this compound.

The Biosynthetic Pathway: From Precursor to Potent Antibiotic

The biosynthesis of this compound can be dissected into four key stages:

-

Ribosomal Synthesis of the Precursor Peptide (GdmA): The journey begins with the translation of the gdmA gene, which encodes the precursor peptide, pre-Gallidermin.[1] This precursor is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. The leader peptide serves as a recognition signal for the subsequent modification enzymes and keeps the peptide inactive within the producer cell, preventing self-toxicity. The propeptide region is the ultimate source of the mature this compound molecule.

-

Post-Translational Modifications: The Genesis of Lanthionines: Following ribosomal synthesis, the GdmA propeptide undergoes a series of extensive post-translational modifications, which are the hallmark of lantibiotic biosynthesis. These modifications are catalyzed by a dedicated suite of enzymes encoded within the gdm cluster.

-

Dehydration: The modification cascade is initiated by a dehydratase, likely encoded by a gene analogous to epiB. This enzyme selectively converts serine and threonine residues within the propeptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization: Subsequently, a cyclase, homologous to EpiC, catalyzes the stereospecific Michael-type addition of cysteine thiol groups to the dehydroamino acid residues. This intramolecular reaction results in the formation of the characteristic thioether cross-links, lanthionine (from cysteine and dehydroalanine) and methyllanthionine (from cysteine and dehydrobutyrine). These rings impart the unique three-dimensional structure and remarkable stability to the this compound molecule.

-

-

Transport and Immunity: Exporting the Modified Peptide: Once the post-translational modifications are complete, the modified pre-Gallidermin is actively transported out of the producer cell. This crucial step is mediated by a dedicated ABC (ATP-binding cassette) transporter system. The gdmT gene encodes the primary transporter protein. An accessory protein, GdmH, has been shown to play a dual role in both enhancing the efficiency of transport and contributing to the producer's immunity to this compound. The immunity mechanism is vital to protect the producing organism from the antimicrobial activity of its own product.

-

Leader Peptide Cleavage: Activation of the Antibiotic: The final step in the biosynthesis of this compound occurs extracellularly. The leader peptide, having fulfilled its roles in guiding modifications and preventing premature activity, is proteolytically cleaved from the modified propeptide. This cleavage is performed by a dedicated serine protease, GdmP. The removal of the leader peptide releases the mature, fully active this compound molecule, ready to exert its antimicrobial effects on target bacteria.

Below is a diagram illustrating the key stages of the this compound biosynthetic pathway.

Quantitative Data on this compound Production

While detailed kinetic data for each individual enzyme in the this compound biosynthetic pathway is not extensively available in the public domain, fermentation studies have provided valuable insights into the overall efficiency of this compound production. The following table summarizes key quantitative parameters from various production strategies.

| Parameter | Value | Strain/Condition | Reference |

| Prethis compound Titer | 1.23 g/L | S. gallinarum ΔgdmP with optimized fed-batch cultivation | [2] |

| Mature this compound Yield (from prethis compound) | 0.780 g/L | Calculated from prethis compound titer | [2] |

| Final this compound Concentration (Pilot Scale) | 330 mg/L | S. gallinarum with maltose feeding | [3] |

| Overall Process Yield (Purified this compound) | 13.5% | Pilot scale production and purification | [4] |

| Purity of Final this compound | 70% (w/w) | After purification process | [4] |

Key Experimental Protocols

This section outlines methodologies for several key experiments central to the study of this compound biosynthesis.

Production and Purification of this compound from Staphylococcus gallinarum

This protocol is adapted from established methods for the recovery of this compound from native producer cultures.

I. Fermentation:

-

Inoculate a suitable production medium (e.g., a yeast extract-based medium) with a fresh culture of Staphylococcus gallinarum.

-

Incubate the culture under optimal conditions (e.g., 37°C with aeration) for a period determined by growth and production kinetics (typically 24-48 hours).

-

Monitor cell growth (OD600) and this compound production (e.g., by HPLC analysis of culture supernatant) throughout the fermentation.

II. Initial Extraction:

-

Harvest the cells by centrifugation.

-

Adsorb the this compound from the cell-free supernatant onto a hydrophobic resin (e.g., Amberlite XAD-7 or XAD-16) by stirring for several hours at 4°C.

-

Collect the resin by filtration and wash with deionized water to remove salts and other hydrophilic impurities.

III. Elution and Concentration:

-

Elute the bound this compound from the resin using an organic solvent, typically methanol or a methanol/water mixture.

-

Concentrate the eluate under reduced pressure to precipitate the crude this compound.

-

Collect the precipitate by filtration or centrifugation.

IV. Chromatographic Purification:

-

Dissolve the crude this compound in a suitable buffer and subject it to further purification using a combination of chromatographic techniques.

-

Ion-Exchange Chromatography: Utilize a cation-exchange resin to exploit the net positive charge of this compound. Elute with a salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employ a C18 column with a gradient of acetonitrile in water (both containing a small amount of trifluoroacetic acid) to achieve high-purity this compound.

-

Monitor the purification process by HPLC and bioassays against a sensitive indicator strain.

-

Confirm the identity and purity of the final product by mass spectrometry.

Heterologous Expression of the this compound Gene Cluster

Heterologous expression in a non-native host, such as Staphylococcus carnosus or even Escherichia coli, is a powerful tool for studying and engineering lantibiotic biosynthesis.

I. Vector Construction:

-

Amplify the entire gdm gene cluster from the genomic DNA of S. gallinarum using high-fidelity PCR.

-

Clone the amplified gene cluster into a suitable expression vector compatible with the chosen heterologous host. The vector should contain a selectable marker and, if necessary, an inducible promoter.

II. Host Transformation:

-

Introduce the recombinant plasmid into the chosen heterologous host strain using an appropriate transformation method (e.g., electroporation for staphylococci).

-

Select for successful transformants on agar plates containing the appropriate antibiotic.

III. Expression and Analysis:

-

Grow the transformed host strain under conditions that promote the expression of the gdm genes. If an inducible promoter is used, add the appropriate inducer at the optimal point in the growth phase.

-

After a suitable incubation period, harvest the culture and analyze the supernatant for the presence of this compound using HPLC, bioassays, and mass spectrometry, as described in the purification protocol.

Mass Spectrometric Analysis of this compound and its Precursors

Mass spectrometry is an indispensable tool for the characterization of this compound, enabling confirmation of its molecular weight and elucidation of its complex structure.

I. Sample Preparation:

-

Purify this compound or its precursors as described above.

-

For analysis of the intact molecule, dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid).

II. Mass Spectrometry:

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Acquire the mass spectrum in positive ion mode. The spectrum will show multiply charged ions of the intact peptide.

-

Use deconvolution software to determine the accurate molecular weight of the peptide.

-

-

Tandem Mass Spectrometry (MS/MS) for Sequencing and PTM Identification:

-

To confirm the amino acid sequence and localize the post-translational modifications, perform MS/MS analysis.

-

Isolate a specific multiply charged precursor ion in the first stage of the mass spectrometer.

-

Fragment the isolated ion using collision-induced dissociation (CID) or other fragmentation techniques.

-

Analyze the resulting fragment ions to deduce the amino acid sequence and identify the characteristic mass shifts associated with lanthionine and methyllanthionine bridges. The fragmentation pattern will reveal the connectivity of the thioether rings.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a testament to the elegant and efficient molecular machinery that has evolved in bacteria to produce complex and potent antimicrobial compounds. A thorough understanding of this pathway is not only of fundamental scientific interest but also provides a roadmap for the rational engineering of novel lantibiotics with improved therapeutic properties. Future research in this area will likely focus on the detailed enzymatic mechanisms of the modification enzymes, the heterologous production of this compound in optimized host systems for increased yields, and the generation of novel this compound analogs with enhanced activity spectra and pharmacokinetic properties. The knowledge and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to these exciting endeavors.

References

- 1. static.igem.org [static.igem.org]

- 2. Analysis of post-translational modifications by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into In Vivo Activities of Lantibiotics from this compound and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genetic Organization of the Gallidermin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic organization of the gallidermin gene cluster, a key system in the biosynthesis of the potent lantibiotic this compound. Understanding the intricate interplay of the genes within this cluster is paramount for its potential exploitation in novel drug development. This document details the genetic architecture, regulatory networks, and provides actionable experimental protocols for researchers in the field.

Introduction to this compound and its Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I lantibiotics. Produced by Staphylococcus gallinarum, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its biosynthesis is a complex process orchestrated by a dedicated set of genes organized in a cluster. This cluster, designated as the gdm gene cluster, encodes for the precursor peptide, modification enzymes, transport machinery, and regulatory proteins. The this compound gene cluster is chromosomally located and shares significant homology with the epidermin (epi) gene cluster found in Staphylococcus epidermidis.[1][2][3]

Genetic Organization of the this compound Gene Cluster

The complete this compound gene cluster from Staphylococcus gallinarum has been sequenced and is 12,705 base pairs in length (GenBank accession number DQ367437.1).[4][5] The cluster comprises a series of genes, each with a specific role in the biosynthesis, maturation, and secretion of this compound.

Gene Content and Function

The gdm gene cluster contains the following key genes:

-

gdmA : The structural gene encoding the 52-amino acid precursor peptide, pre-gallidermin.[2][3] This prepeptide consists of an N-terminal leader peptide and a C-terminal propeptide that undergoes extensive post-translational modifications.

-

gdmB, gdmC : These genes encode enzymes responsible for the post-translational modification of the GdmA propeptide. GdmB is a dehydratase that converts serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively. GdmC is a cyclase that catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine bridges) between the dehydrated residues and cysteine residues.

-

gdmD : This gene encodes a flavoprotein with decarboxylase activity, involved in the oxidative decarboxylation of the C-terminal cysteine residue of the modified propeptide.

-

gdmT , gdmH : These genes encode an ABC transporter system responsible for the secretion of the modified pre-gallidermin across the cell membrane.[1][6] GdmT is the ATP-binding cassette (ABC) transporter, while GdmH is an accessory membrane protein.

-

gdmP : This gene encodes a serine protease located extracellularly, which cleaves the leader peptide from the secreted, modified pre-gallidermin to yield the mature, active this compound.

-

gdmF, gdmE, gdmG : These genes encode an ABC transporter that confers immunity to the producing strain by expelling this compound from the cell membrane.[6]

-

gdmQ : This gene encodes a transcriptional regulator, homologous to EpiQ, which positively regulates the expression of the other gdm genes.[1]

Quantitative Data of the this compound Gene Cluster

The following table summarizes the quantitative data derived from the analysis of the Staphylococcus gallinarum this compound gene cluster sequence (GenBank: DQ367437.1).

| Gene | Start Coordinate (bp) | End Coordinate (bp) | Gene Size (bp) | Intergenic Distance (bp) | Protein Product | Putative Function |

| gdmG | 1033 | 1722 | 690 | 148 | GdmG | ABC transporter (immunity) |

| gdmE | 1871 | 2641 | 771 | 49 | GdmE | ABC transporter (immunity) |

| gdmF | 2691 | 3386 | 696 | 134 | GdmF | ABC transporter (immunity) |

| gdmH | 3521 | 4009 | 489 | 108 | GdmH | ABC transporter accessory protein (secretion) |

| gdmT | 4118 | 6067 | 1950 | 129 | GdmT | ABC transporter (secretion) |

| gdmA | 6197 | 6355 | 159 | 114 | GdmA | Precursor peptide |

| gdmD | 6470 | 6991 | 522 | 149 | GdmD | Decarboxylase |

| gdmQ | 7141 | 7608 | 468 | 269 | GdmQ | Transcriptional regulator |

| gdmP | 7878 | 9350 | 1473 | 123 | GdmP | Serine protease |

| gdmB | 9474 | 10472 | 999 | 102 | GdmB | Dehydratase |

| gdmC | 10575 | 11846 | 1272 | - | GdmC | Cyclase |

Note: Intergenic distance is calculated as the number of base pairs between the end of the preceding gene and the start of the current gene.

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated to ensure efficient synthesis and to protect the producing cell from its own antimicrobial product. The key regulator is the transcriptional activator GdmQ.

GdmQ-mediated Transcriptional Activation

The gdmQ gene product is a positive regulator that controls the expression of the biosynthetic and transport genes within the cluster. It is homologous to EpiQ from the epidermin gene cluster. EpiQ has been shown to bind to a specific palindromic consensus sequence in the promoter regions of the epi operons, thereby activating their transcription.[1] A similar mechanism is proposed for GdmQ, where it binds to conserved operator sites upstream of the gdm genes to initiate transcription.

Caption: GdmQ-mediated regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound gene cluster.

Cloning of the this compound Gene Cluster

This protocol describes the cloning of the entire gdm gene cluster from S. gallinarum genomic DNA into an E. coli vector, followed by transfer to a staphylococcal expression host.

Materials:

-

Staphylococcus gallinarum strain (e.g., Tü3928)

-

Genomic DNA isolation kit for Gram-positive bacteria

-

High-fidelity DNA polymerase

-

Primers flanking the gdm gene cluster

-

E. coli cloning vector (e.g., pUC19)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α)

-

Staphylococcus aureus RN4220 (restriction-deficient intermediate host)

-

Staphylococcus carnosus TM300 (final expression host)

-

Electroporator and cuvettes

-

Appropriate growth media and antibiotics

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from an overnight culture of S. gallinarum using a commercial kit, following the manufacturer's instructions for Gram-positive bacteria.

-

PCR Amplification: Amplify the entire gdm gene cluster (approx. 12.7 kb) using a high-fidelity DNA polymerase and primers designed to anneal upstream of gdmG and downstream of gdmC. Incorporate restriction sites into the primers for subsequent cloning.

-

Vector and Insert Preparation: Digest both the PCR product and the E. coli cloning vector with the chosen restriction enzymes. Purify the digested fragments using a gel extraction kit.

-

Ligation and Transformation into E. coli: Ligate the digested gdm cluster fragment into the prepared vector using T4 DNA ligase. Transform the ligation mixture into competent E. coli cells and select for positive clones on appropriate antibiotic plates.

-

Plasmid Isolation and Verification: Isolate plasmid DNA from positive E. coli clones and verify the presence and integrity of the gdm gene cluster by restriction digestion and DNA sequencing.

-

Transformation into S. aureus RN4220: Isolate the recombinant plasmid from E. coli and electroporate it into the restriction-deficient S. aureus RN4220 to overcome the staphylococcal restriction-modification system.

-

Transformation into S. carnosus TM300: Isolate the plasmid from S. aureus RN4220 and electroporate it into the final expression host, S. carnosus TM300. Select for transformants on appropriate antibiotic plates.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of gdm genes in response to different growth conditions or genetic modifications.

Materials:

-

S. gallinarum cultures (control and experimental)

-

RNA isolation kit for bacteria

-

DNase I

-

Reverse transcriptase and random primers

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers specific for target gdm genes and a housekeeping gene (e.g., 16S rRNA)

Procedure:

-

RNA Isolation: Harvest bacterial cells from mid-logarithmic growth phase and isolate total RNA using a commercial kit.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers.

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix, gene-specific primers for the gdm genes of interest, and primers for a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Purification and Analysis of this compound

This protocol describes the purification of mature this compound from the culture supernatant of a producing strain and its subsequent analysis.

Materials:

-

Culture supernatant of a this compound-producing strain

-

Amberlite XAD-7 resin

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile and trifluoroacetic acid (TFA)

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Adsorption to Resin: Add Amberlite XAD-7 resin to the cell-free culture supernatant and stir for 1-2 hours to allow adsorption of this compound.

-

Elution: Collect the resin by filtration and wash with water. Elute the bound this compound with methanol.

-

Concentration: Concentrate the methanol eluate under vacuum.

-

HPLC Purification: Further purify the concentrated sample by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the purity and identity of the purified this compound by analytical HPLC and determine its molecular mass using mass spectrometry.

Experimental and Logical Workflows

Visualizing the workflows for studying the this compound gene cluster can aid in experimental design and execution.

Experimental Workflow for Functional Gene Analysis

Caption: Workflow for functional analysis of a single gdm gene.

Logical Relationship in this compound Biosynthesis and Secretion

Caption: Biosynthesis and secretion pathway of this compound.

Conclusion

The this compound gene cluster represents a highly organized and efficient system for the production of a potent antimicrobial peptide. A thorough understanding of its genetic organization, the function of each gene, and the intricate regulatory networks is crucial for harnessing its potential for therapeutic applications. The data, protocols, and workflows presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway. Future research may focus on heterologous expression systems for enhanced this compound production, engineering of the biosynthetic pathway to create novel lantibiotic variants, and detailed characterization of the regulatory mechanisms to optimize production yields.

References

- 1. Secretion of the lantibiotics epidermin and this compound: sequence analysis of the genes gdmT and gdmH, their influence on epidermin production and their regulation by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Circumventing the Effect of Product Toxicity: Development of a Novel Two-Stage Production Process for the Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural gene isolation and prepeptide sequence of this compound, a new lanthionine containing antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus gallinarum this compound gene cluster, complete sequence - Nucleotide - NCBI [ncbi.nlm.nih.gov]

- 5. BGC0000514 [mibig.secondarymetabolites.org]

- 6. Dual Role of GdmH in Producer Immunity and Secretion of the Staphylococcal Lantibiotics this compound and Epidermin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin is a potent tetracyclic lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), produced by the bacterium Staphylococcus gallinarum.[1][2] Its complex structure, featuring multiple thioether bridges and dehydrated amino acids, is crucial for its antimicrobial activity against a range of Gram-positive bacteria, including pathogenic strains.[2][3] This guide provides a detailed examination of the primary structure of this compound, from its genetic encoding as a precursor peptide to the extensive post-translational modifications that yield the mature, active antibiotic. It outlines the key experimental methodologies used for its structural elucidation and presents quantitative data in a structured format.

Primary Structure: From Gene to Precursor Peptide

This compound originates as a 52-amino acid precursor peptide, termed pre-gallidermin, encoded by the chromosomal structural gene gdmA.[4][5] This prepeptide is comprised of two distinct regions:

-

N-Terminal Leader Peptide: A 30-amino acid hydrophilic sequence. This leader portion is thought to guide the subsequent modification enzymes and maintain the peptide in an inactive state within the producer cell, preventing self-toxicity.[6][7]

-

C-Terminal Propeptide: A 22-amino acid sequence that undergoes extensive modification to become the mature antibiotic.[4][6]

The primary translation product, pre-gallidermin, serves as the substrate for a cascade of enzymatic modifications.[6] this compound is a structural analogue of epidermin, another well-studied lantibiotic, differing by only a single amino acid at position 6 (Leucine in this compound versus Isoleucine in epidermin).[1][8]

Post-Translational Modifications (PTMs): The Genesis of Bioactivity

The transformation from the inactive prepeptide to the potent antimicrobial agent is a hallmark of lantibiotic biosynthesis, involving a series of precise enzymatic steps.[2][5]

-

Dehydration: Specific serine (Ser) and threonine (Thr) residues within the C-terminal propeptide are enzymatically dehydrated. This process eliminates a water molecule to form the unsaturated amino acids dehydroalanine (Dha) from serine and dehydrobutyrine (Dhb) from threonine.[2][8]

-

Cyclization (Thioether Ring Formation): Following dehydration, the unsaturated residues undergo an intramolecular Michael-type addition with the thiol groups of nearby cysteine (Cys) residues. This reaction forms stable thioether cross-links, resulting in the characteristic, non-proteinogenic amino acids:

-

Proteolytic Cleavage: Once the modifications of the propeptide region are complete, the N-terminal leader peptide is proteolytically cleaved. This processing occurs at a specific site (Pro-2-Arg-1↓Ile1), releasing the mature, 22-amino acid this compound.[4]

-

C-terminal Modification: Similar to its analogue epidermin, this compound features a modified C-terminus, S-(2-aminovinyl)-D-cysteine.[2][9] This structure is formed via oxidative decarboxylation of the C-terminal cysteine residue.[5]

This intricate series of modifications results in a compact, structurally constrained peptide with enhanced stability and potent antimicrobial activity.[3][6]

Figure 1: Biosynthesis and Post-Translational Modification Pathway of this compound.

Quantitative Data Summary

The physicochemical properties of this compound have been well-characterized. The table below summarizes key quantitative data.

| Property | Value | Source |

| Precursor Peptide Length | 52 amino acids | [4][5] |

| Mature Peptide Length | 22 amino acids | [3][8] |

| Molecular Formula | C₉₈H₁₄₁N₂₅O₂₃S₄ | (Calculated) |

| Average Molecular Weight | ~2165.6 g/mol | (Calculated) |

| Thioether Rings | 4 | [1][6] |

| Isoelectric Point (pI) | Basic (amphiphilic) | [1] |

Experimental Protocols for Structural Elucidation

The complex, modified structure of this compound was determined through a combination of genetic, biochemical, and biophysical techniques.

Peptide Isolation and Purification

The initial step involves isolating this compound from the culture supernatant of S. gallinarum. A common protocol is as follows:

-

Adsorption: this compound is adsorbed directly from the cell-free culture broth using a resin such as Amberlite XAD-1180.[10]

-

Ion-Exchange Chromatography: Due to its basic and amphiphilic nature, the peptide is further purified using cation exchange chromatography.[1][10]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to homogeneity is achieved using RP-HPLC, which separates the peptide based on hydrophobicity.[1]

Primary Structure Determination

-

Gene Sequencing: The amino acid sequence of the precursor peptide was definitively determined by isolating and sequencing the gdmA structural gene.[4] This approach bypasses the challenges of sequencing modified amino acids directly.

-

Edman Degradation: Automated gas-phase sequencing was used to determine the N-terminal sequence of the mature peptide. However, this method cannot identify the modified lanthionine and methyllanthionine residues, which require further analysis.[1]

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and thermospray liquid chromatography-mass spectrometry (LC-MS) were instrumental in determining the precise molecular weight of the mature peptide and its fragments.[1] This data confirms the net effect of the PTMs (e.g., mass loss from dehydration). MALDI-TOF MS is also used for characterization.[10]

PTM and 3D Structure Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The complete three-dimensional solution structure and the precise connectivity of the thioether bridges were elucidated using high-resolution, two-dimensional NMR.[6]

-

Experiments: Key experiments include Double Quantum Filtered Correlated Spectroscopy (DQF-COSY), Homonuclear Hartman-Hahn (HOHAHA), and Nuclear Overhauser Enhancement Spectroscopy (NOESY).[6][11][12]

-

Data Analysis: The analysis of through-bond (COSY, HOHAHA) and through-space (NOESY) correlations provides the necessary distance and torsional constraints to calculate a high-resolution 3D model of the molecule, confirming the ring structures and the location of dehydrated residues.[6]

-

Figure 2: Experimental Workflow for the Structural Elucidation of this compound.

References

- 1. This compound: a new lanthionine-containing polypeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermin and this compound: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural gene isolation and prepeptide sequence of this compound, a new lanthionine containing antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The solution structure of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into In Vivo Activities of Lantibiotics from this compound and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of genetically engineered this compound and epidermin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Gallidermin: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of Gallidermin, a lanthionine-containing peptide antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents. This document details the spectrum of this compound's activity against various bacterial species, outlines the experimental protocols for its evaluation, and elucidates its molecular mechanism of action.

Antimicrobial Spectrum of this compound

This compound exhibits potent antimicrobial activity primarily against a broad range of Gram-positive bacteria. Its efficacy is attributed to a dual mechanism of action that disrupts fundamental cellular processes in susceptible bacteria. Generally, Gram-negative bacteria are resistant to this compound due to the protective outer membrane that prevents the peptide from reaching its target.[1] The antimicrobial spectrum, quantified by Minimum Inhibitory Concentration (MIC) values, is summarized in the tables below.

Table 1: Antimicrobial Activity of this compound against Staphylococcal Species

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | SA113 | 8 | [2] |

| Staphylococcus aureus | MSSA | 12.5 | [1][3] |

| Staphylococcus aureus | MRSA | 1.56 | [1][3] |

| Staphylococcus epidermidis | O47 | 4 | [2] |

| Staphylococcus epidermidis | Four tested strains | 6.25 | [1][3] |

| Staphylococcus simulans | 22 | ~0.3 (converted from 0.15 µM) | [2] |

| Staphylococcus carnosus | - | ~0.3 (converted from 0.15 µM) | [2] |

Table 2: Antimicrobial Activity of this compound against Other Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Micrococcus luteus | - | More efficient than vancomycin | [1] |

| Propionibacterium acnes | - | Active | [4][5] |

| Streptococcus pyogenes | - | Active | [1][2] |

| Streptococcus pneumoniae | - | Active | [2] |

| Lactococcus lactis subsp. cremoris | HP | - | [4] |

| Bacteroides fragilis | - | Active | [2] |

Mechanism of Action

This compound's bactericidal effect stems from a sophisticated dual mechanism of action that targets the bacterial cell envelope. This involves the specific binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway, leading to the inhibition of cell wall synthesis and the formation of pores in the cell membrane.[4][5]

Inhibition of Cell Wall Synthesis

This compound possesses a putative Lipid II binding motif, similar to the well-characterized lantibiotic nisin.[2][4] It specifically interacts with the pyrophosphate moiety of Lipid II.[6][7] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. The inhibition of cell wall biosynthesis is a primary contributor to this compound's potent antimicrobial activity.[1] Interestingly, it has also been shown that this compound can interact with other lipid intermediates of the wall teichoic acid (WTA) biosynthesis pathway, such as Lipid III and Lipid IV, which can further disrupt the integrity of the cell envelope.[2]

Pore Formation

In addition to inhibiting peptidoglycan synthesis, the interaction of this compound with Lipid II can lead to the formation of pores in the bacterial cytoplasmic membrane.[4] While this compound is shorter than nisin and may not be able to span the membrane on its own, the binding to Lipid II facilitates the formation of transmembrane pores.[1] This pore formation leads to the efflux of essential ions and small molecules, disrupting the cellular membrane potential and ultimately leading to cell death.[8] The efficiency of pore formation can be dependent on the membrane thickness and lipid composition of the target bacterium.[9][10]

Experimental Protocols

The following section details the standard methodologies used to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

3.1.1. Materials

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or broth for dilution

-

Spectrophotometer

3.1.2. Procedure

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in the appropriate growth medium in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 to 0.06 µg/mL).[2]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (medium without inoculum).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] Growth inhibition can be assessed visually or by measuring the optical density at 620 nm.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess the bactericidal activity of this compound.

3.2.1. Procedure

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquots onto an appropriate agar medium (e.g., Trypticase Soy Agar).[2]

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.[1]

Conclusion

This compound is a potent antimicrobial peptide with a significant activity against a wide array of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus. Its dual mechanism of action, involving the inhibition of cell wall synthesis and pore formation, makes it a promising candidate for further research and development as a therapeutic agent. The standardized protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antimicrobial compounds.

References

- 1. The lantibiotic this compound acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The lantibiotic this compound acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into In Vivo Activities of Lantibiotics from this compound and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, characterization and purification of the lantibiotic staphylococcin T, a natural this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane lipids determine the antibiotic activity of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apec.org [apec.org]

Gallidermin's Role in Inhibiting Bacterial Cell wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial peptide gallidermin, with a core focus on its mechanism of inhibiting bacterial cell wall synthesis. This document outlines the molecular interactions, summarizes key efficacy data, and provides detailed experimental protocols relevant to the study of this potent lantibiotic.

Introduction to this compound

This compound is a member of the lantibiotic family of antimicrobial peptides, produced by Staphylococcus gallinarum.[1] It is a post-translationally modified peptide characterized by the presence of lanthionine and methyllanthionine residues, which form intramolecular thioether rings.[2][3] These structural features are crucial for its biological activity. This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[1][4][5] Its unique mode of action, primarily targeting the essential pathway of cell wall biosynthesis, makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[1][6]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal mechanism of this compound involves the inhibition of peptidoglycan (PGN) synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[1][4] This inhibition is achieved through a high-affinity interaction with Lipid II, the bactoprenol-bound precursor molecule of PGN.[2][3][7]

The this compound-Lipid II Interaction

This compound shares a conserved Lipid II binding motif with other lantibiotics like nisin.[1][3] The N-terminal region of this compound, containing a double-ring system, specifically recognizes and binds to the pyrophosphate moiety of Lipid II.[1][8] This interaction is highly specific and forms a stable complex. Molecular dynamics simulations have shown that this compound can form multiple hydrogen bonds with the pyrophosphate group of Lipid II, effectively sequestering the molecule.[8] By binding to Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[1]

Dual Mode of Action

While the inhibition of cell wall synthesis is its principal mechanism, this compound can also exhibit a secondary mode of action by forming pores in the bacterial cytoplasmic membrane.[2][3] However, this pore-forming activity is generally less pronounced than that of nisin and is dependent on factors such as the thickness of the bacterial membrane.[2][3][9] The primary bactericidal effect is attributed to the disruption of cell wall synthesis.[1][4]

Figure 1: this compound's inhibition of bacterial cell wall synthesis.

Quantitative Efficacy Data

The potency of this compound has been quantified against various bacterial strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The following table summarizes key findings from published studies.

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus epidermidis | Four strains | 6.25 | 6.25 | [1] |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 12.5 | 12.5 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 | 1.56 | [1] |

| Staphylococcus aureus | SA113 | 8 | Not Reported | [4][10] |

| Staphylococcus epidermidis | O47 | 4 | Not Reported | [4][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.19 µg/mL.[1] b. Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB only).

-

Inoculum Preparation: a. Culture the test bacterium in MHB to the mid-logarithmic phase. b. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL. This can be standardized using a spectrophotometer to a specific optical density (e.g., OD600). c. Dilute the adjusted bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.[2]

-

Inoculation and Incubation: a. Add an equal volume of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. The final bacterial concentration in each well should be approximately 2.5 x 10^5 CFU/mL. b. Incubate the plate at 37°C for 18-24 hours.[1][7]

-

MIC Determination: a. After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Alternatively, measure the optical density at 620 nm (OD620) using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD620 compared to the negative control.[1]

Figure 2: Workflow for MIC determination.

In Vitro Lipid II Biosynthesis Assay

This assay is used to directly measure the inhibitory effect of this compound on the synthesis of Lipid II.[2]

Materials:

-

Bacterial membrane protein preparation (source of enzymes)

-

Undecaprenylphosphate (C55-P)

-

UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pp)

-

Radioactively labeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

-

This compound

-

Reaction buffer (e.g., 60 mM Tris-HCl, 5 mM MgCl2, pH 8)

-

TLC plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Mixture Preparation: a. In a microcentrifuge tube, combine the reaction buffer, C55-P, and UDP-MurNAc-pp. b. Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without this compound. c. Pre-incubate the mixture for a short period to allow for any interaction between this compound and the substrates.

-

Initiation of Reaction: a. Add the bacterial membrane protein preparation to initiate the synthesis of Lipid I. b. Add [14C]UDP-GlcNAc to the reaction to allow for the conversion of Lipid I to radioactively labeled Lipid II.

-

Incubation and Termination: a. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). b. Terminate the reaction by adding a solvent to extract the lipids (e.g., a mixture of butanol and pyridine/acetic acid).

-

Analysis: a. Spot the extracted lipid phase onto a TLC plate. b. Develop the TLC plate using an appropriate solvent system to separate Lipid I and Lipid II. c. Visualize and quantify the amount of radioactive Lipid II formed using a phosphorimager or by scraping the corresponding spots and using a scintillation counter. d. Compare the amount of Lipid II synthesized in the presence of this compound to the control to determine the inhibitory effect.

Conclusion

This compound's primary mode of action, the targeted inhibition of bacterial cell wall synthesis through the sequestration of Lipid II, underscores its potential as a valuable therapeutic agent. Its high potency against resistant bacterial strains, coupled with a distinct mechanism that is less prone to the development of resistance, positions it as a strong candidate for further drug development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other lantibiotics.

References

- 1. The lantibiotic this compound acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. protocols.io [protocols.io]

- 5. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidermin and this compound: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into In Vivo Activities of Lantibiotics from this compound and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid II Binding and Transmembrane Properties of Various Antimicrobial Lanthipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pore-Forming Capabilities of Gallidermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, exhibits a potent bactericidal activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the high-affinity binding to Lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway. This interaction not only leads to the inhibition of peptidoglycan synthesis but can also culminate in the formation of pores in the bacterial membrane, leading to leakage of cellular contents and ultimately, cell death. This technical guide provides an in-depth exploration of the pore-forming capabilities of this compound, detailing its molecular interactions, the factors influencing pore formation, and the experimental methodologies used to investigate this phenomenon. Quantitative data from key studies are summarized, and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of antimicrobial drug development.

Introduction

This compound is a 22-amino acid, post-translationally modified peptide antibiotic produced by Staphylococcus gallinarum. It shares a structural and functional homology with nisin, the most studied lantibiotic. Both peptides possess a conserved N-terminal region responsible for binding to the pyrophosphate moiety of Lipid II. However, this compound's shorter length compared to nisin results in distinct pore-forming characteristics. While nisin can span the entire bacterial membrane to form stable pores, this compound's ability to do so is highly dependent on the biophysical properties of the target membrane, particularly its thickness. This guide will dissect the nuances of this compound's pore-forming mechanism, offering a detailed understanding for its potential therapeutic applications.

The Dual-Action Mechanism of this compound

This compound's antimicrobial activity is a consequence of a dual-action mechanism that is initiated by its specific interaction with Lipid II.

-

Inhibition of Cell Wall Synthesis: By binding to Lipid II, this compound sequesters this essential precursor, preventing its incorporation into the growing peptidoglycan chain. This effectively halts cell wall construction, leading to a cessation of bacterial growth and division.

-

Pore Formation: The this compound-Lipid II complex can act as a nucleus for the formation of transmembrane pores. The accumulation of these complexes disrupts the integrity of the cell membrane, allowing the efflux of ions and small molecules, and the dissipation of the membrane potential.

The balance between these two mechanisms is a critical determinant of this compound's bactericidal efficacy against different bacterial species.

Quantitative Analysis of this compound's Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus epidermidis (4 strains) | 6.25 | 6.25 | [1] |

| Staphylococcus aureus (MSSA) | 12.5 | 12.5 | [1] |

| Staphylococcus aureus (MRSA) | 1.56 | 1.56 | [1] |

| Staphylococcus aureus SA113 | 8 | - | [2] |

| Staphylococcus epidermidis O47 | 4 | - | [2] |

| Micrococcus flavus DSM 1790 | - | - | [3] |

| Staphylococcus simulans 22 | - | - | [3] |

| Lactococcus lactis subsp. cremoris HP | - | - | [3] |

Table 2: In Vitro Pore-Forming and Biosynthesis Inhibition Activity of this compound

| Assay | Bacterial Strain / Model System | This compound Concentration | Observed Effect | Reference |

| Potassium Release | Micrococcus flavus DSM 1790 | 500 nM | Complete and rapid leakage | [3] |

| Micrococcus flavus DSM 1790 | 50 nM | Effective leakage | [3] | |

| Staphylococcus simulans 22 | 500 nM | Comparable K+ release to 50 nM nisin | [3] | |

| Lactococcus lactis subsp. cremoris HP | 500 nM | No potassium leakage | [3] | |

| Carboxyfluorescein Leakage | DMPC Liposomes (C14:0) + 0.1 mol% Lipid II | ~1 µM | Detectable marker release | [3] |

| DLPC Liposomes (C12:0) + 0.1 mol% Lipid II | ~1 µM | Detectable marker release | [3] | |

| DPoPC Liposomes (C16:1) + 0.1 mol% Lipid II | 1 µM | No marker release | [3] | |

| Inhibition of Lipid II Synthesis | M. flavus membranes (in vitro) | 1:1 (this compound:C55-P) | ~80% inhibition | [3] |

| M. flavus membranes (in vitro) | 1.5:1 (this compound:C55-P) | ~95% inhibition | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments used to characterize this compound's pore-forming capabilities.

Potassium Release Assay

This assay directly measures the efflux of potassium ions from bacterial cells upon membrane permeabilization.

Methodology:

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them twice with a low-potassium buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0), and resuspend them in the same buffer to a defined optical density.

-

Potassium Measurement: Place the bacterial suspension in a stirred vessel at a constant temperature. Introduce a calibrated potassium-selective electrode to monitor the extracellular potassium concentration.

-

This compound Addition: After establishing a stable baseline, add this compound to the desired final concentration.

-

Data Recording: Continuously record the change in potassium concentration over time.

-

Total Potassium Determination: At the end of the experiment, add a potent lytic agent, such as a high concentration of nisin or Triton X-100, to release the total intracellular potassium content (100% release).

-

Calculation: Express the this compound-induced potassium release as a percentage of the total potassium release.[3]

Carboxyfluorescein Leakage Assay

This assay utilizes liposomes encapsulating a fluorescent dye to model the bacterial membrane and assess the extent of membrane permeabilization.

Methodology:

-

Liposome Preparation: Prepare a lipid mixture mimicking the bacterial membrane of interest (e.g., with varying phosphatidylcholine acyl chain lengths) with or without the inclusion of Lipid II. Create a thin lipid film by evaporating the solvent.

-

Dye Encapsulation: Hydrate the lipid film with a solution of carboxyfluorescein (CF) at a self-quenching concentration.

-

Vesicle Formation: Form large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size.

-

Purification: Remove unencapsulated CF by size-exclusion chromatography.

-

Fluorescence Measurement: Dilute the CF-loaded liposomes in a cuvette with buffer. Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

This compound Addition: Add this compound and record the increase in fluorescence as CF is released and dequenched.

-

Maximum Leakage: Add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (100% leakage).

-

Calculation: Calculate the percentage of leakage induced by this compound relative to the maximum leakage.[3]

In Vitro Lipid II Biosynthesis Inhibition Assay

This assay assesses the ability of this compound to interfere with the enzymatic synthesis of Lipid II.

References

- 1. The lantibiotic this compound acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into In Vivo Activities of Lantibiotics from this compound and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Lipid II in the Antimicrobial Action of Gallidermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin, a member of the type A lantibiotic family, exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus. Its efficacy is intrinsically linked to its interaction with lipid II, the essential precursor for bacterial cell wall peptidoglycan synthesis. This technical guide provides an in-depth exploration of the multifaceted role of lipid II in this compound's mode of action, detailing the molecular interactions, subsequent cellular consequences, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in antimicrobial drug development.

Introduction to this compound and Lipid II

This compound is a 22-amino acid, ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus gallinarum.[1][2] Like other type A lantibiotics such as nisin, this compound's primary target is lipid II, a membrane-anchored precursor molecule crucial for the biosynthesis of the bacterial cell wall.[1][3] The interaction between this compound and lipid II is the cornerstone of its antimicrobial activity, leading to a dual mode of action: inhibition of cell wall synthesis and formation of pores in the bacterial membrane.[3][4]

The Dual Mode of Action Mediated by Lipid II

This compound's interaction with lipid II initiates a cascade of events that ultimately leads to bacterial cell death. This process is characterized by two distinct but interconnected mechanisms.

Inhibition of Peptidoglycan Synthesis

The primary and most critical aspect of this compound's activity is its ability to bind to lipid II and sequester it, thereby preventing its utilization by peptidoglycan synthases.[5][6] This direct interference with the cell wall synthesis machinery leads to a halt in the construction of the protective peptidoglycan layer, rendering the bacterium susceptible to osmotic stress and lysis. The N-terminal A/B ring system of this compound is structurally conserved with that of nisin and is responsible for recognizing and binding to the pyrophosphate moiety of lipid II.[1][5][7] Molecular dynamics simulations suggest that this compound may even exhibit a higher binding affinity for lipid II compared to nisin, which could contribute to its potent antimicrobial activity.[8][9]

Pore Formation

In addition to inhibiting cell wall synthesis, the this compound-lipid II complex can act as a nucleus for the formation of pores in the bacterial membrane.[1][3] These pores disrupt the membrane potential and lead to the leakage of essential ions and small molecules, such as potassium ions, further contributing to cell death.[3] However, the pore-forming activity of this compound is more nuanced compared to that of nisin. It has been demonstrated that the efficiency of this compound-mediated pore formation is dependent on the thickness and composition of the bacterial membrane.[1][4][10] In some bacterial strains, the inhibition of cell wall synthesis appears to be the dominant killing mechanism, with pore formation playing a less significant role.[1][3]

Quantitative Analysis of this compound-Lipid II Interaction

The following table summarizes key quantitative data from various studies, providing a comparative overview of this compound's activity and its interaction with lipid II.

| Parameter | Value | Organism/System | Reference |

| MIC (Minimum Inhibitory Concentration) | |||

| Micrococcus flavus DSM 1790 | 0.005 µM | In vivo | [5] |

| Staphylococcus simulans 22 | 0.04 µM | In vivo | [11] |

| Lactococcus lactis subsp. cremoris HP | 0.005 µM | In vivo | [5] |

| Staphylococcus aureus SA113 | 3.125 µg/ml (approx. 1.4 µM) | In vivo (biofilm inhibition) | [6] |

| Staphylococcus epidermidis O47 | 4 µg/ml (approx. 1.8 µM) | In vivo (biofilm inhibition) | [6] |

| Binding Affinity | |||

| Apparent Ka for Lipid II | 3.1 x 106 M-1 (for Bovicin HC5, similar mechanism) | Model membranes (ITC) | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction between this compound and lipid II.

In Vitro Lipid II Biosynthesis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic synthesis of lipid II.

Protocol:

-

Preparation of Membrane Fractions: Isolate bacterial membranes containing the necessary enzymes for lipid II synthesis (e.g., from Micrococcus flavus).

-

Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, the radiolabeled peptidoglycan precursor UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc), and the bactoprenol carrier (C₅₅-P).

-

Incubation: Add varying concentrations of this compound or control peptides (e.g., nisin) to the reaction mixture. Incubate at a suitable temperature (e.g., 30°C) to allow for the enzymatic synthesis of lipid II.

-

Extraction and Separation: Stop the reaction and extract the lipid-linked intermediates using a solvent system (e.g., butanol/pyridine acetate). Separate the extracted lipids using thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the radiolabeled lipid II on the TLC plate using autoradiography or a phosphorimager. Quantify the amount of synthesized lipid II to determine the inhibitory effect of this compound.[1]

Potassium Release Assay

This assay assesses the pore-forming activity of this compound by measuring the leakage of intracellular potassium ions.

Protocol:

-